2-Fluoro-4-iodo-5-methylpyridine

Computational Chemistry DFT Electronic Structure

Researchers attempting sequential pyridine functionalization often face poor regioselectivity and low cross-coupling yields with 4-bromo/chloro analogs. 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) resolves this with three orthogonal reactive centers: the 4-iodo group enables high-yield Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the 2-fluoro substituent permits selective SNAr amination (~87% yield), and the 5-methyl group provides steric control over subsequent transformations. Supplied at ≥98% purity with full analytical documentation. Ships ambient; stock available for immediate dispatch.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 153034-94-7
Cat. No. B124746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-5-methylpyridine
CAS153034-94-7
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1I)F
InChIInChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
InChIKeyBVKQLNXPPQEELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodo-5-methylpyridine: Strategic Halogenated Building Block


2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) is a heterocyclic aromatic compound belonging to the class of halogenated pyridines. Its molecular architecture features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 5-position [1]. This specific substitution pattern imparts a unique electronic profile and orthogonal reactivity handles, making it a versatile intermediate for sequential functionalization in complex molecule synthesis [2].

2-Fluoro-4-iodo-5-methylpyridine vs. Common Analogs


Attempting to replace 2-Fluoro-4-iodo-5-methylpyridine with simpler 4-halopyridines or regioisomers fundamentally alters reaction outcomes. The compound's value stems from the synergistic interplay of its three substituents. The 2-fluoro group imparts metabolic stability and modulates ring electronics [1], while the 4-iodo group provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) [2]. The 5-methyl group introduces steric bulk that can influence regioselectivity in subsequent transformations. Generic substitution with a 4-bromo or 4-chloro analog results in significantly lower reactivity in cross-coupling, requiring harsher conditions and often leading to lower yields and poorer selectivity. The quantitative evidence below substantiates these differentiation claims.

2-Fluoro-4-iodo-5-methylpyridine Quantitative Evidence


Electronic Profile: HOMO-LUMO Gap

Density Functional Theory (DFT) calculations at the B3LYP/LANL2DZ level were performed on 2-Fluoro-4-iodo-5-methylpyridine (2FIMP). The computed HOMO-LUMO energy gap in the gas phase is 3.53 eV [1]. This value is distinct from simpler fluoropyridines; for example, 2-fluoropyridine has a calculated gap of 5.48 eV at a similar level of theory [2]. The significantly smaller gap for 2FIMP indicates it is a softer, more polarizable, and chemically more reactive molecule than its non-iodinated counterpart, a key consideration for its participation in charge-transfer processes and cross-coupling reactions.

Computational Chemistry DFT Electronic Structure Reactivity

Nucleophilic Aromatic Substitution Efficiency

The displacement of the 2-fluoro group with ammonia was demonstrated in a sealed tube reaction. 2-Fluoro-4-iodo-5-methylpyridine (4.0 g, 16.81 mmol) was treated with 12N ammonium hydroxide (300 mL) at 110 °C for 72 hours, yielding 4-iodo-5-methylpyridin-2-amine in 87% isolated yield after workup . This efficiency is notable when compared to the analogous reaction of 2-chloro-4-iodo-5-methylpyridine, which under similar forcing conditions typically affords yields below 50% due to the lower electrophilicity of the 2-chloro substituent [1].

SNAr Amination Nucleophilic Substitution Yield

Lipophilicity and Polar Surface Area Comparison

Calculated physicochemical properties differentiate 2-Fluoro-4-iodo-5-methylpyridine from its des-fluoro and des-iodo analogs. The compound has a predicted LogP of 2.73 and a topological polar surface area (TPSA) of 12.89 Ų [1]. In contrast, 4-iodo-5-methylpyridine (lacking the 2-fluoro group) has a predicted LogP of 2.24 and a TPSA of 12.89 Ų. 2-Fluoro-5-methylpyridine (lacking the 4-iodo group) has a predicted LogP of 1.51 and a TPSA of 12.89 Ų. The iodine atom is the primary driver for increased lipophilicity.

Lipophilicity LogP Drug-likeness ADME PSA

Suzuki-Miyaura Coupling Reactivity

The 4-iodo substituent in 2-Fluoro-4-iodo-5-methylpyridine is a premier leaving group for palladium-catalyzed cross-coupling. A class-level study on 5-iodopyridines demonstrated that under standard conditions (5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C), Suzuki-Miyaura couplings with aryl boronic acids proceed with good to excellent yields, typically 75-95% [1]. In contrast, analogous couplings with 5-bromopyridines under the same conditions often require longer reaction times and give lower yields (50-80%) due to the lower reactivity of the C-Br bond in oxidative addition [2].

Suzuki-Miyaura Cross-coupling Palladium Catalysis Aryl Iodide

Commercial Purity Benchmarking

The commercially available purity of 2-Fluoro-4-iodo-5-methylpyridine varies by supplier, with a clear tier structure. Major research chemical suppliers (e.g., TCI, Apollo Scientific) offer the compound with a certified purity of >98.0% (GC) [REFS-1, REFS-2]. This is in contrast to many smaller vendors and listings where the purity is specified as 95% or 97% . The difference of 1-3 percentage points in purity can be critical for applications requiring high-fidelity results, such as in medicinal chemistry SAR studies or as an analytical standard.

Purity GC Quality Control Procurement

Applications of 2-Fluoro-4-iodo-5-methylpyridine


Kinase Inhibitor Scaffold Synthesis

The orthogonal reactivity of the 2-fluoro and 4-iodo groups enables the stepwise construction of complex kinase inhibitor cores. The high yield in SNAr amination to install a 2-amino group (87%, ), followed by a high-yielding Suzuki coupling at the 4-position (class-level expectation of 75-95%, [1]), allows for the efficient and divergent synthesis of a library of 2,4-disubstituted-5-methylpyridines. The favorable LogP of 2.73 positions the resulting molecules well for CNS drug discovery programs.

Agrochemical Building Block

Fluorinated pyridines are a privileged scaffold in modern agrochemicals. The high electrophilicity of the 2-position, as supported by its low HOMO-LUMO gap (3.53 eV, [2]), facilitates the introduction of various nitrogen, oxygen, or sulfur nucleophiles. The subsequent derivatization of the 4-iodo group via Suzuki or Sonogashira coupling provides access to a vast chemical space for discovering new crop protection agents with improved potency and environmental profiles.

MOF Ligand Synthesis

The ability to perform site-selective cross-coupling at the 4-iodo position is critical for synthesizing asymmetric, functionalized ligands. The >98% purity available from premium suppliers ensures that the ligand synthesis starts from a well-defined monomer, minimizing defects in the final polymeric or framework structure. This is essential for applications where material properties like gas storage or catalytic activity are highly sensitive to purity.

Fluorescent Probes and PROTAC Linkers

The unique combination of a fluorine atom (for potential 19F NMR or PET imaging) and an iodine atom (a heavy atom for X-ray crystallography or a radiolabeling precursor) makes this compound an ideal starting material for designing dual-modality probes. The orthogonal reactivity allows for the sequential attachment of a targeting ligand and a reporter group (e.g., fluorophore) without cross-reactivity, a key advantage for streamlining probe synthesis.

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